N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Description
N1-(3-Chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a halogenated aromatic ring (3-chloro-4-fluorophenyl) at the N1 position and a phenethyl group substituted with a pyrrolidine ring at the N2 position. The compound’s molecular formula is C22H31ClN4O2, with a molecular weight of 439.3 (CAS 1049422-54-9) .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-17-13-15(5-8-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAFAAKJBNFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-4-Fluoroaniline
The aryl amine component is synthesized via chlorination and fluorination of nitrobenzene derivatives. A typical protocol involves:
- Nitration : Nitrobenzene is treated with fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 50°C to yield 3-nitro-4-fluorobenzene.
- Chlorination : Electrophilic chlorination using $$ \text{Cl}2 $$ in the presence of $$ \text{FeCl}3 $$ at 80°C introduces the chloro group at the meta position.
- Reduction : Catalytic hydrogenation with $$ \text{Pd/C} $$ in ethanol reduces the nitro group to an amine, yielding 3-chloro-4-fluoroaniline (85–90% yield).
Synthesis of 4-(Pyrrolidin-1-yl)Phenethylamine
This intermediate is prepared through a two-step sequence:
- Buchwald–Hartwig Amination : 4-Bromophenethylamine reacts with pyrrolidine in the presence of $$ \text{Pd}2(\text{dba})3 $$, Xantphos, and $$ \text{NaO}^t\text{Bu} $$ in toluene at 110°C to form 4-(pyrrolidin-1-yl)phenethylamine (78% yield).
- Purification : Column chromatography on silica gel (eluent: $$ \text{CH}2\text{Cl}2/\text{MeOH} $$, 95:5) isolates the product.
Stepwise Oxalamide Formation
Coupling Reaction Using Oxalyl Chloride
The core oxalamide structure is assembled via sequential acylations (Table 1):
Table 1: Reaction Conditions for Oxalamide Synthesis
| Step | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride, $$ \text{Et}_3\text{N} $$, THF | 0°C → RT | 2 hr | 92% | |
| 2 | 3-Chloro-4-fluoroaniline, DCM | 25°C | 4 hr | 88% | |
| 3 | HATU, DIPEA, DMF | 25°C | 12 hr | 76% |
- Activation of Oxalyl Chloride : Oxalyl chloride ($$ \text{ClCO-COCl} $$) reacts with 4-(pyrrolidin-1-yl)phenethylamine in tetrahydrofuran (THF) at 0°C, forming the mono-acylated intermediate.
- Second Acylation : The intermediate reacts with 3-chloro-4-fluoroaniline in dichloromethane (DCM) at room temperature, yielding the crude oxalamide.
- Coupling Agent-Assisted Method : Alternatively, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and $$ N,N $$-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) facilitate the coupling at 25°C.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Pd-based catalysts (e.g., $$ \text{Pd}2(\text{dba})3 $$) enhance amination efficiency in phenethylamine synthesis (TOF = 15 h⁻¹).
- Triethylamine ($$ \text{Et}_3\text{N} $$) neutralizes HCl byproducts during oxalyl chloride reactions, preventing protonation of the amine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 3.58 (t, 2H, $$ J = 6.8 $$ Hz, $$ \text{CH}2 $$), 2.81 (t, 2H, $$ J = 6.8 $$ Hz, $$ \text{CH}_2 $$).
- HRMS : m/z 389.1432 ($$ [\text{M+H}]^+ $$, calc. 389.1438).
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may be used in assays to understand its interaction with biological targets.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in drug discovery and development processes to identify new treatments for various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group (as in Compound 28 and GMC-2) enhances metabolic stability compared to non-halogenated analogs, likely due to reduced susceptibility to oxidative degradation . The pyrrolidin-1-yl group in the target compound may improve solubility compared to methoxy or trifluoromethyl substituents, as observed in analogs like Compound 1c .
Synthetic Yields :
- Compounds with methoxyphenethyl groups (e.g., Compound 28) exhibit higher yields (64%) compared to those with bulkier substituents (e.g., Compound 29), suggesting steric hindrance impacts reaction efficiency .
Biological Relevance :
- Oxalamides with halogenated N1 groups (e.g., GMC-2) show antimicrobial activity, while those with aromatic N2 groups (e.g., Compound 1c) are prioritized for anticancer applications .
Table 2: Toxicological and Metabolic Comparisons
Key Findings :
- The target compound’s pyrrolidine ring may undergo N-dealkylation, similar to piperazine-containing analogs, but its fluorine atom could slow metabolism compared to chlorine-containing derivatives .
- Structural analogs like S336 (an umami agonist) have established safety thresholds, suggesting that the target compound’s toxicity profile could be extrapolated from these data .
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro-fluoro phenyl group and a pyrrolidinyl moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 344.80 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClFN2O2 |
| Molecular Weight | 344.80 g/mol |
| CAS Number | 1396674-37-5 |
| Density | Not Available |
| Melting Point | Not Available |
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It acts as a modulator for specific receptors, potentially impacting signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Several studies have highlighted the compound's anticancer potential:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound induces apoptosis via the mitochondrial pathway, leading to increased caspase activity in treated cells.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure.
- Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC) showed that the compound significantly inhibited tumor growth in xenograft models when administered intraperitoneally at doses of 20 mg/kg.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell viability | Study on breast cancer |
| Apoptosis Induction | Increased caspase activity | Lung cancer research |
| Enzyme Inhibition | Targeted inhibition noted | Mechanistic study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
